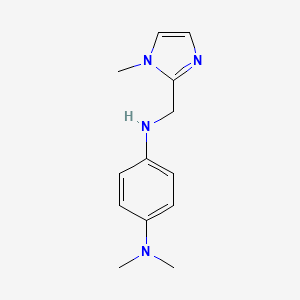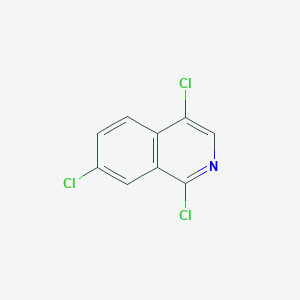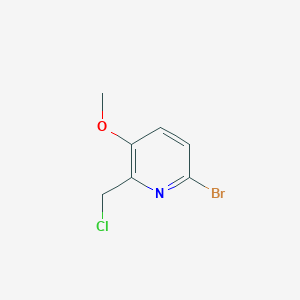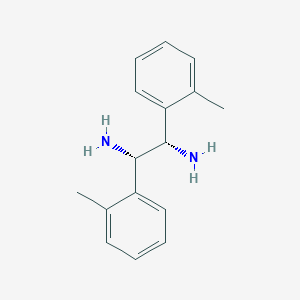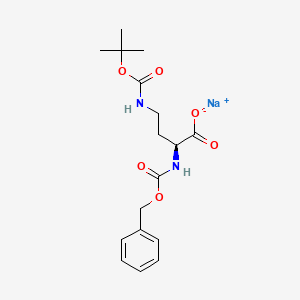
Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that features protective groups commonly used in organic synthesis. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are used to protect amino groups during chemical reactions, preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of amino acids. The process begins with the amino acid, which undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc groups using specific reagents.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection of Cbz Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection of Boc Group: Treatment with strong acids like trifluoroacetic acid (TFA).
Major Products Formed
Deprotection: The major products are the free amino acid and the corresponding by-products (benzyl alcohol and tert-butanol).
科学的研究の応用
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups are essential in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of drug candidates where selective protection and deprotection of functional groups are required.
Biochemistry: Studying enzyme mechanisms and protein interactions by modifying amino acids.
作用機序
The compound exerts its effects primarily through the protection of amino groups. The Cbz and Boc groups prevent the amino groups from participating in unwanted reactions, allowing for selective transformations. The deprotection mechanisms involve:
Cbz Group: Hydrogenation leads to the cleavage of the benzyloxycarbonyl group, releasing the free amine.
Boc Group: Acidic conditions protonate the carbonyl oxygen, facilitating the cleavage of the tert-butoxycarbonyl group.
類似化合物との比較
Similar Compounds
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((methoxycarbonyl)amino)butanoate: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((ethoxycarbonyl)amino)butanoate: Uses an ethoxycarbonyl group for protection.
Uniqueness
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the combination of Cbz and Boc groups, offering dual protection and versatility in synthetic applications. The Boc group provides stability under basic conditions, while the Cbz group is stable under acidic conditions, allowing for selective deprotection strategies.
特性
分子式 |
C17H23N2NaO6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H24N2O6.Na/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);/q;+1/p-1/t13-;/m0./s1 |
InChIキー |
GPWCLTYKUCDBST-ZOWNYOTGSA-M |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


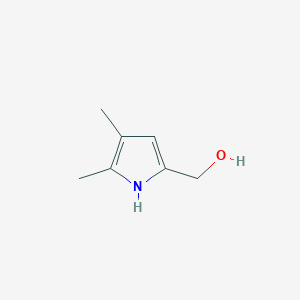


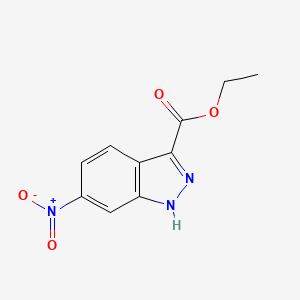
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
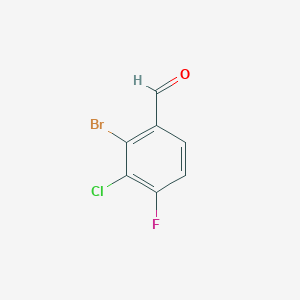
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

